N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide

Description

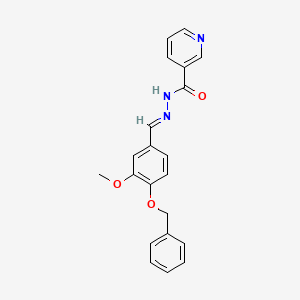

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a hydrazide derivative featuring a nicotinoyl backbone conjugated with a substituted benzylidene moiety. Its molecular formula is C₂₁H₁₉N₃O₃, with an average molecular mass of 361.401 g/mol . The compound contains a benzyloxy group at the 4-position and a methoxy group at the 3-position on the benzylidene ring, which distinguishes it from simpler benzylidene derivatives. The stereochemistry is defined by an (E)-configuration at the hydrazone linkage, as confirmed by its systematic IUPAC name and structural data .

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-26-20-12-17(13-23-24-21(25)18-8-5-11-22-14-18)9-10-19(20)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,25)/b23-13+ |

InChI Key |

UVAOOHDBPZVRQW-YDZHTSKRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Medicine: Research has indicated its potential use in developing new therapeutic agents due to its bioactive properties.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Core Hydrazide Derivatives

- N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate (C₁₅H₁₆N₄O·H₂O): Substituents: 4-dimethylamino group on the benzylidene ring. Synthesis: Reflux of isonicotinic acid hydrazide with 4-dimethylaminobenzaldehyde in methanol . Key Properties: Melting point = 194.7–196.6°C; characterized by ¹H-NMR (δ 9.7 ppm for NH) and IR (C=O stretch at 1664 cm⁻¹) . Crystallography: Monoclinic crystal system with hydrogen-bonded water molecules; geometry validated via DFT calculations .

- (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (C₁₅H₁₃N₃O₄): Substituents: 4-methoxy and 3-nitro groups. Structural Features: Normal bond lengths and angles; nitro group enhances electron-withdrawing effects .

Nicotinohydrazide Analogs

N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (C₁₇H₁₇N₃O₅):

- N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide (C₂₁H₁₉N₃O₃): Substituents: 4-benzyloxy and 3-methoxy groups. Stereochemistry: Defined by (E)-configuration; SMILES: COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 .

Functional Group Impact on Properties

Enzyme Inhibition

- N'-(4-Methylphenylsulfonyloxy benzylidene) derivatives (): Activity: Inhibit monoamine oxidases (MAOs) and β-secretase, with IC₅₀ values < 10 μM for select analogs . Mechanism: Sulfonyloxy groups enhance binding to enzyme active sites.

Antimicrobial Activity

Research Findings and Data Gaps

- Crystallography : The target compound’s analogs (e.g., ) show well-resolved crystal structures, but its own data are lacking .

- Computational Studies : DFT calculations for related compounds predict optimized geometries and electronic distributions ; similar analyses are needed for the target compound.

- Biological Data : While enzyme inhibition and antimicrobial activities are reported for analogs , the target compound requires empirical validation.

Biological Activity

N'-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and nicotinohydrazide. The structural characterization is often confirmed through techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Fourier Transform Infrared Spectroscopy (FTIR)

- X-ray Crystallography

These methods help elucidate the compound's molecular structure, confirming the presence of functional groups critical for its biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50). For example:

In vitro studies suggest that this compound can induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

2.2 Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains are reported as follows:

These findings indicate that this compound possesses selective antibacterial properties, particularly against Gram-positive bacteria.

3. Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to various biochemical responses:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

- Oxidative Stress : It has been suggested that this compound can elevate reactive oxygen species (ROS) levels, contributing to its anticancer effects.

- Antibacterial Mechanism : The selective antibacterial activity may be linked to the disruption of bacterial cell membranes and interference with metabolic processes.

4. Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- A study on its use in combination therapies for enhancing the efficacy of existing chemotherapeutics showed synergistic effects against resistant cancer cell lines.

- Research involving animal models demonstrated reduced tumor growth rates when treated with this compound, suggesting its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.